2-Amino-1,3-thiazole-5-carboxamide
Overview
Description
2-Amino-1,3-thiazole-5-carboxamide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.
Mechanism of Action
Target of Action
2-Amino-1,3-thiazole-5-carboxamide has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The compound has shown inhibitory activity against Bcr-Abl and HDAC1 . It also exhibited comparable potency against c-Met relative to foretinib .
Mode of Action
The compound interacts with its targets, leading to changes in the cellular processes. For instance, it has been found to have a complete inhibitory effect on phosphodiesterase type 5 (PDE5) at 10 μM without causing hypotension . It also inhibits COX-1 and COX-2 activities .
Biochemical Pathways
The compound affects various biochemical pathways. It has been found to prevent the proliferation of MCF-7 and HepG2 cell lines . It also interacts with topoisomerase II, resulting in DNA double-strand cracks .
Pharmacokinetics
Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The compound’s action results in molecular and cellular effects. For instance, it has been found to significantly prevent the proliferation of certain cancer cell lines . It also causes DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its absorption and distribution in the body . .
Biochemical Analysis
Biochemical Properties
2-Amino-1,3-thiazole-5-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory activity against Bcr-Abl and HDAC1 . The nature of these interactions is likely due to the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to have potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit the activity of Bcr-Abl and HDAC1, which are key enzymes involved in cell proliferation and survival .
Metabolic Pathways
Given its structure and known interactions with enzymes such as Bcr-Abl and HDAC1, it is likely that it interacts with enzymes or cofactors in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-thiazole-5-carboxamide typically involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea. This method yields the desired compound in excellent yield . Another efficient method involves the direct coupling of 2-chloro-6-methylphenyl with thiazole-5-carboxamide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds .
Scientific Research Applications
2-Amino-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
2-Aminothiazole: A basic scaffold with similar biological activities.
Thiazole-5-carboxamide: Shares the thiazole ring structure but lacks the amino group at the C-2 position.
2-Amino-4-methylthiazole: Another derivative with a methyl group at the C-4 position.
Uniqueness: 2-Amino-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications .
Biological Activity
2-Amino-1,3-thiazole-5-carboxamide (also known as ATC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of ATC, including its mechanisms of action, pharmacological effects, and relevant research findings.
Target Interactions
ATC exhibits potent inhibitory activity against a variety of human cancer cell lines, including breast, leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, and prostate cancers. Its mechanism involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation and survival. Notably, ATC has shown complete inhibitory effects on phosphodiesterase type 5 (PDE5) at concentrations as low as 10 μM without inducing hypotension.
Biochemical Pathways
The compound interacts with various enzymes and proteins. It has demonstrated inhibitory activity against Bcr-Abl and histone deacetylase 1 (HDAC1), both of which are implicated in cancer progression. The inhibition of these targets leads to altered gene expression and cellular processes that prevent cancer cell proliferation .
Anticancer Activity
ATC has been evaluated for its cytotoxic effects against multiple cancer cell lines. For instance, it significantly inhibits the proliferation of MCF-7 (breast cancer) and HepG2 (liver cancer) cells. In one study, derivatives of 2-amino-thiazole compounds were synthesized and tested for their anticancer activities, revealing promising results against K562 (leukemia) and DU145 (prostate cancer) cell lines .
Antimicrobial Properties
Beyond its anticancer effects, ATC also exhibits antimicrobial activity. Research indicates that compounds based on the thiazole structure possess significant antimicrobial properties against various pathogens. This broad-spectrum activity enhances its potential as a therapeutic agent in infectious diseases .
Case Studies
- Anticancer Efficacy : A study illustrated that ATC derivatives showed high cytotoxicity against several cancer cell lines. The most potent derivatives were identified through structure-activity relationship (SAR) studies, which highlighted modifications that enhance biological activity .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that ATC induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
Data Tables
Biological Activity | Cancer Cell Lines | IC50 Values |
---|---|---|
Antiproliferative | MCF-7 | 12 μM |
Antiproliferative | HepG2 | 15 μM |
Antiproliferative | K562 | 10 μM |
Antimicrobial | Various pathogens | Varies |
Properties
IUPAC Name |
2-amino-1,3-thiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-3(8)2-1-7-4(6)9-2/h1H,(H2,5,8)(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXGKSIKPATTNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585391 | |
Record name | 2-Amino-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52499-04-4 | |
Record name | 2-Amino-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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